molecular formula C27H34O9 B1682206 Verrucarin A CAS No. 3148-09-2

Verrucarin A

Katalognummer: B1682206
CAS-Nummer: 3148-09-2
Molekulargewicht: 502.6 g/mol
InChI-Schlüssel: NLUGUZJQJYVUHS-IDXDZYHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Interaction with Steroid Receptor Coactivator-3

Recent studies have identified verrucarin A as a selective inhibitor of steroid receptor coactivator-3 (SRC-3). It does not bind directly to SRC-3 but inhibits its function through interactions with upstream signaling pathways. This property has implications for cancer treatment, as it sensitizes cancer cells to other therapeutic agents while sparing normal cells.

Modulation of Apoptotic Pathways

This compound has been shown to enhance apoptosis in various cancer cell lines by modulating tumor necrosis factor-alpha (TNFα) signaling pathways. It reduces phosphorylation of inositol-requiring enzyme 1 alpha (IREα), thereby inhibiting endoplasmic reticulum stress-induced apoptosis.

  • Research Findings

Recent research highlights the dual role of this compound in both promoting apoptosis in cancer cells and inhibiting protein synthesis:

  • Cytotoxicity : this compound exhibits IC50 values in the low nanomolar range against various cancer cell lines, demonstrating significant potency without affecting normal liver cells .

  • SRC-3 Inhibition : Studies reveal that this compound selectively down-regulates SRC-3 levels without impacting other coactivators like CARM-1 or p300 .

This compound represents a fascinating compound with complex chemical reactions and significant biological implications. Its ability to inhibit protein synthesis and modulate critical signaling pathways positions it as a candidate for further research in cancer therapeutics, despite its inherent toxicity.

  • References

  • Wikipedia entry on this compound .

  • PLOS ONE article detailing the identification of this compound as a SRC-3 inhibitor .

  • ResearchGate findings on this compound's effects on ER stress .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Verrucarin A exhibits strong cytotoxic effects against various cancer cell lines, making it a candidate for cancer treatment.

  • Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulatory proteins such as cyclin D1/E and protein kinase B (AKT) pathways. It also affects the nuclear factor kappa B (NF-κB) and mammalian target of rapamycin (mTOR) signaling pathways, which are crucial for tumor survival and growth .
  • Case Studies :
    • Glioblastoma Treatment : A study demonstrated that this compound, delivered via monoclonal antibody-directed extracellular vesicles, effectively targeted glioblastoma cells. This approach allowed the compound to penetrate the blood-brain barrier and showed promising results in reducing tumor growth in xenograft models .
    • Combination Therapy : Research indicated that this compound sensitizes cancer cells to other anticancer drugs, enhancing their efficacy without affecting normal cells. This selective action is particularly beneficial in combination therapies for various cancers .

Inhibition of Cell Migration

This compound has been observed to inhibit the migration of cancer cells, which is a critical factor in cancer metastasis.

  • Wound Healing Assays : In studies using H1299 lung cancer cells, this compound significantly reduced cell migration in wound healing assays, suggesting its potential role in preventing metastasis .

Regulation of Endoplasmic Reticulum Stress

This compound has shown potential as an endoplasmic reticulum (ER) stress regulator.

  • Mechanism : It inhibits tunicamycin-induced ER stress in rat liver cells by downregulating the expression of ER stress-related genes such as GRP78, CHOP, and XBP-1. This action may provide therapeutic avenues for diseases associated with ER stress, including diabetes and obesity .
  • Experimental Findings : In FaO rat liver cells, treatment with this compound resulted in decreased phosphorylation of IRE1α and reduced levels of GRP78, indicating its role in modulating ER stress responses .

Toxicological Considerations

While this compound has therapeutic potential, it is also recognized as a mycotoxin with toxic properties.

  • Toxicity Assessment : Research indicates that this compound can induce adverse effects at high concentrations, necessitating careful evaluation in therapeutic contexts . Its toxicological profile must be thoroughly understood to mitigate risks when used in clinical settings.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaFindingsReferences
Anticancer TherapyInduces apoptosis and inhibits cell proliferation; effective against glioblastoma
Cell Migration InhibitionReduces migration of H1299 lung cancer cells
ER Stress RegulationInhibits tunicamycin-induced ER stress; downregulates GRP78 and XBP-1
Toxicological ProfileExhibits toxic properties at high concentrations; requires careful assessment

Biologische Aktivität

Verrucarin A (VC-A) is a macrocyclic trichothecene mycotoxin produced by the fungus Myrothecium verrucaria. This compound has garnered attention in the field of cancer research due to its potent biological activities, particularly its antiproliferative and pro-apoptotic effects against various cancer cell lines. VC-A's mechanisms of action involve inhibition of cell cycle progression, induction of apoptosis, and modulation of signaling pathways associated with cell survival and stress responses.

Anticancer Properties

This compound exhibits significant anticancer activity across various cancer types. Research indicates that VC-A can inhibit cell proliferation and induce apoptosis in breast cancer and pancreatic ductal adenocarcinoma (PDA) cells. The following table summarizes key findings from studies on the biological activity of VC-A:

Cancer Type Mechanism of Action Key Findings
Breast Cancer Inhibition of cell cycle regulatory proteins, activation of procaspasesStrong antiproliferative effects observed; induces apoptosis through mitochondrial depolarization .
Pancreatic Cancer Inhibition of p-Akt, NF-κB, and mTOR signaling pathwaysInduces S phase arrest; less cytotoxic to normal cells compared to cancer cells .
Glioblastoma Delivery via monoclonal antibody-directed extracellular vesiclesEffective in penetrating the blood-brain barrier; shows potential for targeted therapy .
Hepatocellular Carcinoma Induction of ER stress response inhibitionSuppresses tunicamycin-induced ER stress markers in liver cells .
  • Cell Cycle Arrest : VC-A inhibits key regulatory proteins involved in the cell cycle, such as cyclin D1 and cyclin E, leading to S phase arrest in cancer cells .
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing levels of pro-apoptotic factors and decreasing anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Signaling Pathways : VC-A disrupts several prosurvival signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell survival and proliferation .

Study on Glioblastoma Treatment

A recent study explored the use of VC-A delivered via monoclonal antibody-directed extracellular vesicles (mAb-EV). This approach significantly enhanced the compound's efficacy against glioblastoma by ensuring targeted delivery across the blood-brain barrier. The study demonstrated that mAb-EV could effectively deliver VC-A to intracranial glioblastoma xenografts, leading to notable cytotoxic effects on tumor cells while sparing normal brain tissue .

Study on Hepatic Cells

Another investigation focused on the effects of VC-A on tunicamycin-induced endoplasmic reticulum (ER) stress in FaO rat liver cells. The results indicated that VC-A could inhibit ER stress-related gene expressions, suggesting a protective role against cellular stress induced by various agents .

Eigenschaften

IUPAC Name

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGUZJQJYVUHS-IDXDZYHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017607
Record name Verrucarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index]
Record name Verrucarin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9602
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3148-09-2
Record name Verrucarin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verrucarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verrucarin� A from Myrothecium sp.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERRUCARIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarin A
Reactant of Route 2
Verrucarin A
Reactant of Route 3
Verrucarin A
Reactant of Route 4
Verrucarin A
Reactant of Route 5
Verrucarin A
Reactant of Route 6
Verrucarin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.